molecular formula C17H13ClN4OS B11276657 8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one

8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one

Cat. No.: B11276657
M. Wt: 356.8 g/mol
InChI Key: PPPKILRRCWTWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety. The presence of chlorine and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves a multi-step process. One common method includes the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-amino-1,3,4-thiadiazole. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as vanadium oxide supported on fluorapatite, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO), various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a dimethylphenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

8-chloro-2-(2,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H13ClN4OS/c1-9-3-4-10(2)13(7-9)19-16-21-22-15(23)12-6-5-11(18)8-14(12)20-17(22)24-16/h3-8H,1-2H3,(H,19,21)

InChI Key

PPPKILRRCWTWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.